One study describes the synthesis of Ru(III) complexes with dipivaloylmethane (H-DPM) as a substitute for the commonly used dibenzoylmethane (H-DBM) ligand . While the specific synthetic procedure for the DPM complex is not detailed, it likely involves reacting a suitable ruthenium(III) precursor with H-DPM under controlled conditions.
One study highlights that Ru(III) complexes with DPM exhibit higher vapor pressure compared to analogous complexes with DBM . This property is advantageous for their use as precursors in chemical vapor deposition (CVD) processes, as it allows for higher deposition rates. Additionally, the study mentions that the DPM complexes have lower melting points, making it possible to vaporize them in a liquid state for more stable and controllable CVD processes .
The primary application for Ru(III)-DPM complexes, as suggested by the available information, is their use as precursors in chemical vapor deposition (CVD) for the fabrication of ruthenium or ruthenium oxide thin films . These films have potential applications as electrode materials in electronic devices such as dynamic random-access memory (DRAM) .
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